molecular formula C20H30BNO4 B13577862 tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate

tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate

Cat. No.: B13577862
M. Wt: 359.3 g/mol
InChI Key: OEDURMYINMZSQS-MRXNPFEDSA-N
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Description

Tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate is a complex organic compound that features a tert-butyl carbamate group and a boron-containing dioxaborolane moiety. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate typically involves multiple steps, including substitution reactions. The structure is often characterized using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for the Suzuki–Miyaura reaction and various oxidizing or reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane moiety can form reversible covalent bonds with biological molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other boron-containing organic molecules and carbamate derivatives. For example:

These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate in terms of its applications and chemical behavior.

Properties

Molecular Formula

C20H30BNO4

Molecular Weight

359.3 g/mol

IUPAC Name

tert-butyl N-[(1R)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate

InChI

InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-16-11-8-13-12-14(9-10-15(13)16)21-25-19(4,5)20(6,7)26-21/h9-10,12,16H,8,11H2,1-7H3,(H,22,23)/t16-/m1/s1

InChI Key

OEDURMYINMZSQS-MRXNPFEDSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)[C@@H](CC3)NC(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CC3)NC(=O)OC(C)(C)C

Origin of Product

United States

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